1-(2-Fluoroethyl)azetidin-3-ol

Medicinal Chemistry Synthetic Chemistry Quality Control

Researchers requiring fluorinated azetidine building blocks face supply inconsistency where minor purity variations (95% vs. 98%) directly impact radiosynthetic yields. 1-(2-Fluoroethyl)azetidin-3-ol addresses this: • Dual reactive handles: N-(2-fluoroethyl) for azetidinium-mediated ¹⁸F-radiolabeling; 3-OH for orthogonal conjugation to targeting vectors • 2-fold antibacterial potency vs. non-hydroxylated analogs (MIC 8 vs. 16 µg/mL, S. aureus) • HCl salt (CAS 2329210-58-2) available for aqueous solubility-dependent assays Standard pack sizes: 10 mg-100 mg; bulk custom synthesis available.

Molecular Formula C5H10FNO
Molecular Weight 119.14 g/mol
CAS No. 1500555-19-0
Cat. No. B1406970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Fluoroethyl)azetidin-3-ol
CAS1500555-19-0
Molecular FormulaC5H10FNO
Molecular Weight119.14 g/mol
Structural Identifiers
SMILESC1C(CN1CCF)O
InChIInChI=1S/C5H10FNO/c6-1-2-7-3-5(8)4-7/h5,8H,1-4H2
InChIKeyBQNVHFDSQVDMIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Fluoroethyl)azetidin-3-ol Identity and Structure


1-(2-Fluoroethyl)azetidin-3-ol (CAS 1500555-19-0) is a fluorinated azetidin-3-ol derivative belonging to the class of four-membered nitrogen-containing heterocycles. Its molecular formula is C₅H₁₀FNO with a molecular weight of 119.14 g/mol . The compound features a strained azetidine ring bearing a 3-hydroxy group and an N-(2-fluoroethyl) substituent [1]. This structural architecture positions it as a versatile synthetic intermediate in medicinal chemistry and radiochemistry, particularly as a precursor for radiofluorination applications and as a building block for bioactive molecule development [2].

Strained azetidinium precursor for 18F radiofluorination
Bifunctional building block: N-(2-fluoroethyl) and 3-hydroxy reactive sites
Dual procurement forms: free base and hydrochloride salt available

Why 1-(2-Fluoroethyl)azetidin-3-ol Is Irreplaceable


Direct substitution of 1-(2-fluoroethyl)azetidin-3-ol with other azetidine derivatives or non-fluorinated analogs is not scientifically valid due to three distinct functional determinants: (1) the N-(2-fluoroethyl) substituent is essential for generating the strained azetidinium intermediate required for efficient radiofluorination, a transformation that non-fluorinated or alternative N-substituted analogs cannot replicate [1]; (2) the 3-hydroxy group provides a critical handle for further derivatization that is absent in non-hydroxylated azetidines such as 1-(2-fluoroethyl)azetidine or 3-(2-fluoroethyl)azetidine ; and (3) commercially available preparations differ substantially in purity specifications (95% vs. 98%), directly impacting downstream synthetic yields and reproducibility .

N-(2-fluoroethyl) essential for azetidinium formation
Non-fluorinated or alternative N-substituted analogs may not generate the strained azetidinium intermediate required for efficient radiofluorination.
3-Hydroxy group provides key derivatization handle
Non-hydroxylated azetidines lack orthogonal functionality, limiting synthetic versatility and multi-step elaboration.
Purity grade differences impact reproducibility
Preparations at 95% vs ≥98% purity may carry higher impurity profiles; grade selection requires review for yield-sensitive syntheses.

1-(2-Fluoroethyl)azetidin-3-ol: Comparative Evidence


Purity Specification: High vs. Standard Grade

Procurement of 1-(2-fluoroethyl)azetidin-3-ol involves a critical purity specification distinction: multiple suppliers offer this compound at a minimum purity of 95% , whereas select vendors provide preparations certified at ≥98% purity . This 3-percentage-point difference represents a 60% reduction in potential impurities (from 5% to 2%), which is consequential for sensitive synthetic transformations where impurity profiles can adversely affect yield, side-product formation, or subsequent purification complexity.

Purity Grade
Supplier data
≥98% vs 95%
(60% impurity reduction)
Purity grade impacts synthetic reproducibility
Verify supplier CoA
Medicinal Chemistry Synthetic Chemistry Quality Control

Antibacterial Activity against S. aureus

In vitro antibacterial testing demonstrates that 1-(2-fluoroethyl)azetidin-3-ol exhibits a minimum inhibitory concentration (MIC) of 8 µg/mL against Staphylococcus aureus . This represents a 2-fold increase in potency compared to the 16 µg/mL MIC observed in parallel testing of structurally related azetidine derivatives lacking the 3-hydroxy group . The enhanced activity is attributed to the combined presence of both the N-(2-fluoroethyl) substituent and the 3-hydroxy functionality, which together influence bacterial membrane penetration and target engagement.

Anti-S. aureus MIC
Data to verify
8 µg/mL vs 16 µg/mL
(2-fold lower)
Supports antimicrobial screening context
In vitro broth microdilution
Antimicrobial Research Medicinal Chemistry Structure-Activity Relationship

Radiofluorination Efficiency: Azetidinium Advantage

Compounds containing the N-(2-fluoroethyl)azetidine scaffold—from which 1-(2-fluoroethyl)azetidin-3-ol can be converted to the corresponding azetidinium salt—enable radiofluorination with high radiochemical yields under mild conditions via strain-driven ring opening [1] [2]. This class-level advantage stems from the inherent ring strain of the four-membered azetidinium system, which facilitates nucleophilic attack by [¹⁸F]fluoride. Empirical data from azetidinium-based radiofluorinations demonstrate radiochemical yields reaching 34% with high radiochemical purity in short reaction times [3], a performance characteristic that acyclic ammonium leaving groups (e.g., linear N,N,N-trialkylammonium precursors) do not consistently achieve under comparable mild conditions.

Radiofluorination Yield
Class-level inference
Class-typical yields up to 34%
(azetidinium salt method)
Supports radiofluorination precursor context
Based on spiro azetidinium salt model
PET Imaging Radiochemistry Fluorine-18 Labeling

Functional Group Versatility: Hydroxylated vs. Non-Hydroxylated Analogs

1-(2-Fluoroethyl)azetidin-3-ol contains a secondary hydroxyl group at the 3-position of the azetidine ring , providing a reactive handle for esterification, etherification, oxidation, or activation as a leaving group. This distinguishes it from non-hydroxylated analogs such as 1-(2-fluoroethyl)azetidine (CAS not specified) and 3-(2-fluoroethyl)azetidine (CAS 1784646-56-5), which lack this orthogonal functionalization point . The presence of the hydroxyl group enables a broader range of downstream chemical transformations without requiring additional de novo functionalization steps.

Reactive Sites
Data to verify
2 (3-OH + N-alkyl) vs 1
Expands bifunctional derivatization
Structural comparison based on SMILES
Synthetic Chemistry Building Block Medicinal Chemistry

Salt Form Options: Free Base vs. Hydrochloride

1-(2-Fluoroethyl)azetidin-3-ol is commercially available in two distinct physical forms: the free base (CAS 1500555-19-0) and the hydrochloride salt (CAS 2329210-58-2) [1]. The hydrochloride salt offers enhanced aqueous solubility and improved solid-state stability characteristics, which can be advantageous for biological assay preparation or long-term storage. This dual-form availability provides procurement flexibility that is not universally offered across all azetidine-3-ol derivatives.

Salt Forms
Supplier data
Free base + HCl salt available
Enables formulation flexibility
HCl salt: CAS 2329210-58-2
Formulation Solubility Procurement

1-(2-Fluoroethyl)azetidin-3-ol Application Scenarios


PET Tracer Precursor: Radiofluorination via Azetidinium

Researchers developing novel ¹⁸F-labeled PET imaging agents should prioritize 1-(2-fluoroethyl)azetidin-3-ol as a precursor scaffold. The compound can be converted to its corresponding azetidinium salt, which undergoes strain-driven ring opening by [¹⁸F]fluoride under mild conditions to yield 2-[¹⁸F]fluoroethyl-labeled tracers. This class-level advantage has been established for efficient radiofluorination with high radiochemical yields [1]. The 3-hydroxy group provides an additional site for conjugation to targeting vectors prior to radiolabeling .

Antimicrobial Lead Development: Gram-Positive Screening

In antimicrobial discovery programs targeting Staphylococcus aureus, 1-(2-fluoroethyl)azetidin-3-ol demonstrates a quantitative potency advantage (MIC = 8 µg/mL) over non-hydroxylated azetidine analogs (MIC = 16 µg/mL) [1]. This 2-fold improved potency supports its prioritization as a lead scaffold for further structure-activity relationship (SAR) exploration and derivatization campaigns aimed at developing novel antibacterial agents.

Multi-Step Synthesis: Bifunctional Building Block

Synthetic chemists constructing complex molecular architectures should select 1-(2-fluoroethyl)azetidin-3-ol over non-hydroxylated fluoroethyl azetidines due to its dual reactive handles: the N-(2-fluoroethyl) group enables participation in radiofluorination or alkylation reactions, while the 3-hydroxy group permits orthogonal functionalization via esterification, etherification, or activation chemistry [1]. This bifunctional character reduces the number of synthetic steps required to install multiple functional groups .

Aqueous Assays: Hydrochloride Salt Form

For in vitro biological evaluations requiring aqueous solubility (e.g., antimicrobial susceptibility testing, cell-based assays), researchers should procure the hydrochloride salt form (CAS 2329210-58-2) of 1-(2-fluoroethyl)azetidin-3-ol rather than the free base [1]. The hydrochloride salt provides enhanced aqueous solubility, facilitating accurate dosing in biological media without requiring additional solubilization aids or pH adjustment .

Application
Selection Property
Validation Focus
PET tracer precursor studies
Azetidinium salt precursor
Radiofluorination yield and radiochemical purity
Antimicrobial screening studies
Hydroxylated azetidine scaffold
MIC endpoint against S. aureus
Multi-step building block synthesis
Dual reactive handles (N-alkyl, 3-OH)
Orthogonal derivatization efficiency
Aqueous biological assays
Hydrochloride salt form
Solubility in assay media without co-solvents

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

4 linked technical documents
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